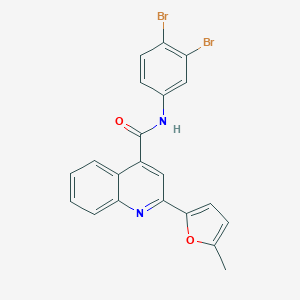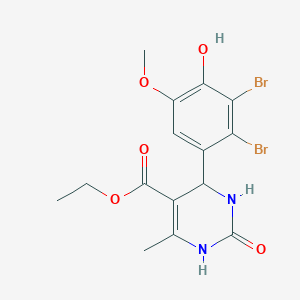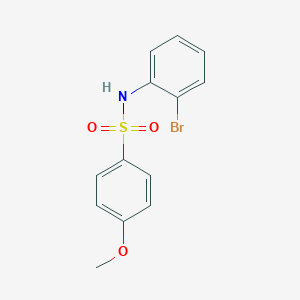![molecular formula C25H18FIN2O6 B332470 4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE](/img/structure/B332470.png)
4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” is a complex organic molecule that features a variety of functional groups, including fluorobenzyl, iodo, methoxy, nitro, and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” typically involves multiple steps:
Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the fluorobenzyl ether.
Methoxylation: The methoxy group is introduced via methylation, typically using methyl iodide and a base.
Formation of the Benzylidene Group: The benzylidene moiety is formed through a condensation reaction between the aldehyde and the appropriate ketone or aldehyde derivative.
Oxazole Ring Formation: The oxazole ring is constructed through a cyclization reaction involving the appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using nitric acid or a nitrating mixture.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzylidene groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The fluorobenzyl and iodo groups can participate in nucleophilic substitution reactions.
Cyclization: The oxazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl or iodo groups.
Cyclization: More complex heterocyclic structures formed through cyclization.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the nitro and fluorobenzyl groups suggests potential activity against certain biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmaceutical agent. The combination of functional groups may confer unique biological activity, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and advanced composites. Its structural complexity and functional diversity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group could participate in redox reactions, while the fluorobenzyl and iodo groups may facilitate binding to specific protein sites. The oxazole ring could enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
- 4-{4-[(4-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
- 4-{4-[(4-methylbenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” lies in the presence of the fluorobenzyl group, which can enhance the compound’s lipophilicity and metabolic stability. The combination of the iodo and nitro groups may also confer unique reactivity and biological activity, distinguishing it from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C25H18FIN2O6 |
|---|---|
Molekulargewicht |
588.3 g/mol |
IUPAC-Name |
(4Z)-4-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H18FIN2O6/c1-14-3-6-17(12-21(14)29(31)32)24-28-20(25(30)35-24)10-16-9-19(27)23(22(11-16)33-2)34-13-15-4-7-18(26)8-5-15/h3-12H,13H2,1-2H3/b20-10- |
InChI-Schlüssel |
FLPPLIKBZYIFRO-JMIUGGIZSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)F)OC)C(=O)O2)[N+](=O)[O-] |
Isomerische SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)F)OC)/C(=O)O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)F)OC)C(=O)O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dichlorophenyl)-4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332388.png)
![2-(4-fluorophenyl)-4-{4-methoxy-3-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332391.png)
![2-{[1-(5-Chloro-2-thienyl)ethylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B332394.png)
![2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid](/img/structure/B332395.png)
![2-(2-Chlorophenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B332397.png)



![4-[4-(benzyloxy)-3-ethoxybenzylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B332404.png)
![(E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B332405.png)

![N-naphthalen-1-yl-2-[[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B332409.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332410.png)

